

Spectroscopic data (NMR, IR, Mass) for 6-Bromobenzo[c]isothiazole characterization.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromobenzo[c]isothiazole

Cat. No.: B1525720

[Get Quote](#)

Spectroscopic Characterization of 6-Bromobenzo[c]isothiazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data essential for the characterization of **6-Bromobenzo[c]isothiazole**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and established spectroscopic principles to offer a robust framework for the structural elucidation of this heterocyclic compound.

Introduction

6-Bromobenzo[c]isothiazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique electronic properties and biological activities associated with the benzisothiazole scaffold.^[1] Accurate structural confirmation is the cornerstone of any meaningful chemical or biological study.^[1] This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-Bromobenzo[c]isothiazole**, providing a comprehensive reference for its synthesis and characterization.

Molecular Structure and Spectroscopic Overview

The structure of **6-Bromobenzo[c]isothiazole**, with the chemical formula C₇H₄BrNS and a molecular weight of approximately 214.08 g/mol, dictates its spectroscopic signature.^[2] The

fusion of a benzene ring with an isothiazole ring creates a bicyclic system where the bromine substituent at the 6-position significantly influences the electronic environment and, consequently, the spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.^[1] For **6-Bromobenzo[c]isothiazole**, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and the integrity of the heterocyclic core.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of **6-Bromobenzo[c]isothiazole** is predicted to exhibit a set of distinct signals in the aromatic region, reflecting the three protons on the benzene ring and one on the isothiazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the heterocyclic ring system.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-3	~8.5 - 8.7	s	-	The proton on the isothiazole ring is expected to be significantly deshielded due to the adjacent nitrogen and sulfur atoms.
H-4	~7.8 - 8.0	d	~8.5	This proton is ortho to the isothiazole nitrogen and is expected to be downfield. It will appear as a doublet due to coupling with H-5.
H-5	~7.4 - 7.6	dd	~8.5, ~1.5	This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets.
H-7	~7.9 - 8.1	d	~1.5	This proton is meta to H-5 and will appear as a doublet with a small meta-coupling constant. The bromine at the 6-

position will
influence its
chemical shift.

Experimental Protocol for ^1H NMR:

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Bromobenzo[c]isothiazole** in ~0.7 mL of deuterated chloroform (CDCl_3).
- Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
 - Spectral width: 0-12 ppm
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

The ^{13}C NMR spectrum will provide evidence for the seven carbon atoms in the molecule. The chemical shifts are diagnostic for the type of carbon (quaternary or protonated) and its electronic environment.

Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz):

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C-3	~150 - 155	The carbon in the isothiazole ring adjacent to nitrogen is expected to be significantly downfield.
C-3a	~135 - 140	Quaternary carbon at the ring junction.
C-4	~125 - 130	Aromatic CH carbon.
C-5	~128 - 133	Aromatic CH carbon.
C-6	~120 - 125	Carbon bearing the bromine atom; its chemical shift is influenced by the heavy atom effect.
C-7	~122 - 127	Aromatic CH carbon.
C-7a	~150 - 155	Quaternary carbon at the ring junction, adjacent to sulfur.

Experimental Protocol for ^{13}C NMR:

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrument Setup: Utilize a 100 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation delay: 2-5 seconds.
 - Pulse program: A proton-decoupled sequence such as zgpg30.

- Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups and fingerprinting a molecule. The IR spectrum of **6-Bromobenzo[c]isothiazole** will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds, as well as vibrations of the C-N and C-S bonds within the heterocyclic ring.

Predicted IR Absorption Bands:

Wavenumber (cm^{-1})	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretching
1600 - 1450	Medium-Strong	Aromatic C=C stretching
1400 - 1300	Medium	C-N stretching
1100 - 1000	Medium	C-H in-plane bending
850 - 750	Strong	C-H out-of-plane bending
~700	Medium	C-Br stretching
~800 - 600	Medium	C-S stretching

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid **6-Bromobenzo[c]isothiazole** directly onto the ATR crystal.
- Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm^{-1} .

- Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For **6-Bromobenzo[c]isothiazole**, the presence of bromine, with its characteristic isotopic pattern (^{79}Br and ^{81}Br in an approximate 1:1 ratio), will be a key diagnostic feature.

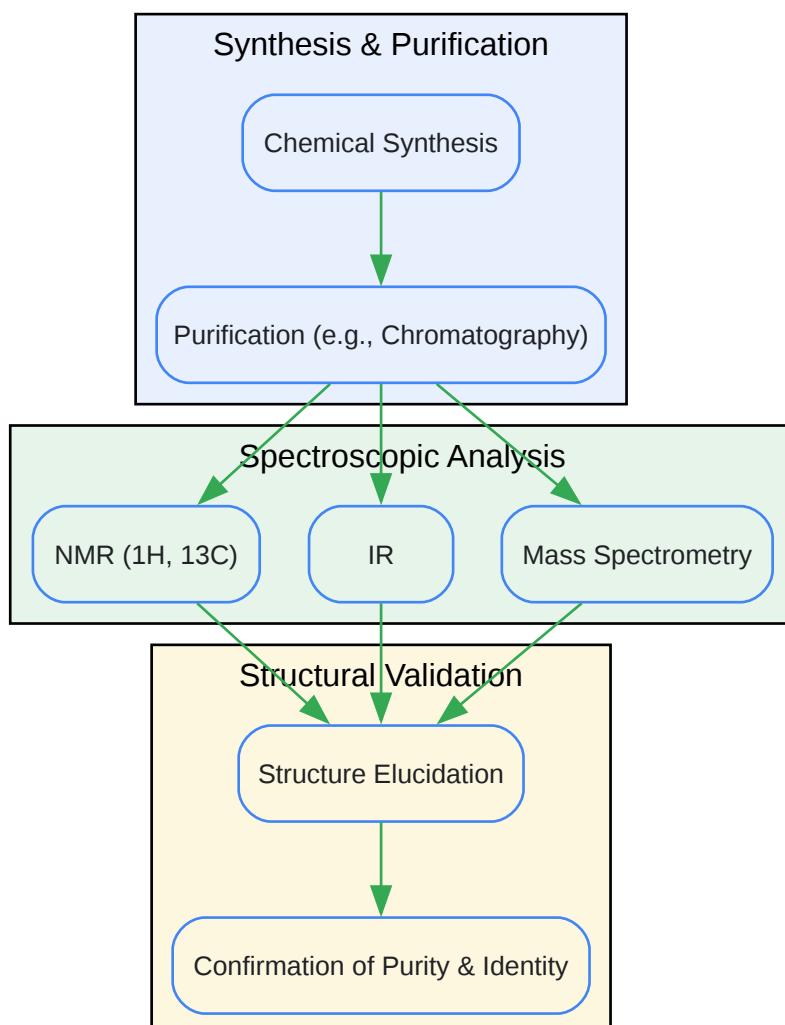
Predicted Mass Spectrum Data (Electron Ionization - EI):

m/z	Predicted Relative Intensity (%)	Assignment
213/215	~100	$[\text{M}]^+$ (Molecular ion peak with bromine isotope pattern)
134	Variable	$[\text{M} - \text{Br}]^+$
102	Variable	$[\text{C}_6\text{H}_4\text{S}]^+$ (Loss of Br and HCN)
89	Variable	$[\text{C}_6\text{H}_5]^+$ (Further fragmentation)

Plausible Fragmentation Pathway:

The molecular ion of **6-Bromobenzo[c]isothiazole** is expected to be the base peak. A primary fragmentation event would be the loss of the bromine radical to form a cation at m/z 134. Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the isothiazole ring.

Experimental Protocol for Mass Spectrometry (EI-MS):


- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Ionization: Use a standard electron ionization energy of 70 eV.

- Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
- Detection: The detector will record the abundance of each ion at a specific m/z value.

Visualization of Key Data

To further aid in the understanding of the structural characterization, the following diagrams illustrate the molecular structure and a conceptual workflow.

Caption: Molecular structure of **6-Bromobenzo[c]isothiazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic validation of **6-Bromobenzo[c]isothiazole**.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a solid foundation for the unambiguous characterization of **6-Bromobenzo[c]isothiazole**. By combining the predictive power of NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can confidently confirm the structure and purity of this important heterocyclic compound, enabling its further exploration in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass) for 6-Bromobenzo[c]isothiazole characterization.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1525720#spectroscopic-data-nmr-ir-mass-for-6-bromobenzo-c-isothiazole-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com